molecular formula C20H40O2 B154468 Methyl nonadecanoate CAS No. 1731-94-8

Methyl nonadecanoate

Cat. No.: B154468
CAS No.: 1731-94-8
M. Wt: 312.5 g/mol
InChI Key: BDXAHSJUDUZLDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadecanoic Acid methyl ester can be synthesized through the esterification of nonadecanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of Nonadecanoic Acid methyl ester often involves the transesterification of triglycerides found in natural fats and oils. This process uses methanol and a base catalyst, such as sodium methoxide or potassium hydroxide, to produce the methyl ester along with glycerol as a byproduct .

Chemical Reactions Analysis

Types of Reactions

Nonadecanoic Acid methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Applications

Fatty Acid Methyl Ester (FAME) Analysis:
Methyl nonadecanoate is frequently used as an internal standard in gas chromatography for determining the content of fatty acid methyl esters in biodiesel samples. Its stability and well-defined characteristics make it an ideal candidate for accurate quantification in complex mixtures .

Antitumor and Anticlastogenic Properties:
Research indicates that this compound may possess antitumor properties. Studies have suggested its potential role as an anticlastogenic agent, which could be beneficial in cancer research and therapy . The compound's ability to influence cellular mechanisms related to tumor growth warrants further investigation.

Pharmacological Applications

Mechanism of Action Studies:
this compound has been employed in studies exploring the mechanisms of various biological processes, including apoptosis and autophagy. Its role in signaling pathways related to inflammation and immune response is also being investigated, making it relevant for drug discovery and development .

Antioxidant Effects:
This compound has been studied for its antioxidant properties, particularly in conjunction with natural extracts such as ginseng. Research suggests that it may help protect unsaturated fatty acids from oxidative damage, which is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases .

Biodiesel Production

Feedstock for Biodiesel:
this compound is a significant component in the production of biodiesel through transesterification processes. Its long-chain fatty acid structure contributes to the fuel's properties, including viscosity and combustion characteristics, making it a valuable feedstock for sustainable energy solutions .

Case Study 1: Antitumor Activity
A study conducted on various long-chain fatty acid methyl esters, including this compound, demonstrated significant inhibitory effects on cancer cell lines. The research highlighted the potential for these compounds to serve as lead structures for developing new anticancer drugs .

Case Study 2: Biodiesel Efficiency
In a comparative study assessing different fatty acid methyl esters for biodiesel production, this compound was shown to yield higher energy outputs compared to shorter-chain esters. This finding supports its use as a preferred feedstock in biodiesel formulations aimed at enhancing energy efficiency .

Mechanism of Action

The mechanism of action of Nonadecanoic Acid methyl ester involves its interaction with cellular membranes and enzymes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonadecanoic Acid methyl ester is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its 19-carbon chain length makes it less common compared to other fatty acid methyl esters, providing unique characteristics in terms of melting point, solubility, and reactivity .

Biological Activity

Methyl nonadecanoate, also known as nonadecanoic acid methyl ester, is a fatty acid methyl ester with the molecular formula C20H40O2C_{20}H_{40}O_2 and a molecular weight of 312.53 g/mol. It is derived from nonadecanoic acid, a saturated fatty acid commonly found in various fats and oils. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic health.

  • Chemical Name : this compound
  • CAS Number : 1731-94-8
  • Physical State : White, waxy solid
  • Solubility : Insoluble in water; soluble in alcohol and ether
  • Melting Point : Approximately 28 °C

Anticancer Activity

This compound has demonstrated significant anticancer properties. Research indicates that it inhibits the proliferation of HL-60 human promyelocytic leukemia cells with an IC50 value of 68 µM . This suggests that this compound may be a potential candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects is not yet fully elucidated; however, it is believed to involve modulation of cell signaling pathways associated with apoptosis and cell cycle regulation. In vitro studies have shown that fatty acids can influence cancer cell metabolism and growth, potentially through the activation of specific receptors or pathways involved in cellular stress responses.

Other Biological Effects

In addition to its anticancer properties, this compound has been noted for its antisickling activity , which may have implications for the treatment of sickle cell anemia . This property highlights its potential role in hematological disorders.

Research Findings

Several studies have investigated the biological activities of this compound, revealing its diverse applications:

  • Anticancer Studies :
    • A study reported the cytotoxic effects of this compound on various cancer cell lines, including HL-60 cells, showing a significant dose-dependent inhibition of cell proliferation .
    • The compound's effects were compared with established chemotherapeutic agents, indicating that it may enhance the efficacy of existing treatments.
  • Metabolic Studies :
    • Research into the metabolic implications of this compound suggests that it could influence lipid metabolism and energy homeostasis due to its fatty acid nature .

Table 1: Summary of Biological Activities of this compound

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerHL-60 (Leukemia)68
AntisicklingSickle Cell ModelN/A

Q & A

Basic Research Questions

Q. What methodological considerations are critical when using methyl nonadecanoate as an internal standard in lipid quantification?

this compound is widely employed as an internal standard in lipidomics due to its absence in most biological samples. Key considerations include:

  • Spiking Protocol : Precisely calibrate the amount added to avoid saturation or under-detection. Studies suggest an optimal range of ≤16 nmol/g for phospholipid fatty acid (PLFA) analysis to maximize detection efficiency .
  • Extraction Compatibility : Use solvent systems like chloroform-methanol-water (e.g., Bligh-Dyer method) to ensure co-extraction with target lipids while minimizing matrix interference .
  • Instrument Calibration : Validate GC-MS or GC-TOF-MS parameters (e.g., ionization efficiency, retention time) using this compound-specific response curves .

Q. How can researchers efficiently extract this compound from complex biological matrices?

The Bligh-Dyer method is a gold standard for lipid extraction:

  • Homogenize samples in chloroform:methanol (2:1 v/v) to form a monophasic system.
  • Add chloroform and water to induce phase separation; this compound partitions into the chloroform layer.
  • Purify the extract via solvent evaporation under nitrogen to prevent degradation .
  • Note: Adjust solvent ratios for tissue-specific lipid recovery (e.g., muscle vs. plant tissues).

Q. What are the recommended storage conditions for this compound to ensure analytical reproducibility?

  • Store at −20°C in airtight, amber vials to prevent oxidation.
  • Dissolve in stable solvents like hexane or ethanol for long-term storage, avoiding aqueous solutions to mitigate hydrolysis .
  • Pre-qualify batches via GC-MS to confirm purity (>98%) and absence of degradation peaks .

Advanced Research Questions

Q. How does the concentration of this compound impact detection sensitivity in metabolomic studies, and how can contradictions in data be resolved?

  • Concentration-Dependent Effects : Increasing this compound levels enhance PLFA detection up to 16 nmol/g, beyond which signal suppression occurs due to column overload or ion competition in MS .
  • Contradiction Mitigation :

  • Perform dose-response optimization for each matrix (e.g., plasma vs. microbial cultures).
  • Normalize data using secondary internal standards (e.g., adenosine monophosphate) for cross-platform validation .

Q. What advanced analytical strategies improve the quantification accuracy of this compound in non-targeted metabolomics?

  • Dual Internal Standardization : Combine this compound (for GC-MS) with polar standards (e.g., AMP for LC-MS) to account for solvent polarity effects .
  • Data Normalization : Apply VIP (Variable Importance in Projection) scores >0.7 to filter noise and retain statistically significant metabolites .
  • Multi-Omics Integration : Correlate lipidomic data with transcriptomic profiles to contextualize this compound’s role in pathways like β-oxidation .

Q. How can researchers optimize experimental designs to investigate this compound’s metabolic interactions in model organisms?

  • Stable Isotope Tracing : Use deuterated this compound to track incorporation into fatty acid elongation pathways.
  • Time-Course Studies : Sample at multiple growth phases (e.g., lag, log, stationary) to capture dynamic metabolic shifts, as demonstrated in Streptomyces metabolomics .
  • Knockout Models : Compare wild-type and fatty acid synthase (FAS)-deficient strains to elucidate this compound’s biosynthetic dependencies .

Q. What are the limitations of this compound as a normalization standard in heterogenous biological systems?

  • Matrix Variability : Lipid recovery differs across tissues (e.g., adipose vs. liver), requiring matrix-matched calibration curves .
  • Co-Elution Risks : In GC-MS, closely eluting compounds (e.g., C18:0 methyl esters) may necessitate tandem MS for resolution .
  • Alternative Standards : For polar metabolites, complement with hydrophilic standards (e.g., methyl dodecanoate) to cover broader chemical diversity .

Q. Methodological Troubleshooting

Q. How should discrepancies in this compound recovery rates between studies be addressed?

  • Inter-Lab Validation : Share protocols for homogenization speed, solvent purity, and column type (e.g., DB-5 vs. HP-88) to identify variability sources .
  • Blank Correction : Run solvent-only blanks to subtract background signals from contaminants .
  • Meta-Analysis : Compare datasets across published studies (e.g., PLFA vs. total lipid analyses) to identify systemic biases .

Q. What statistical approaches are recommended for analyzing this compound-derived datasets in multi-group comparisons?

  • Multivariate Analysis : Use PCA or PLS-DA to cluster samples and identify outliers.
  • ANOVA with Post-Hoc Tests : Apply Tukey’s HSD for pairwise comparisons of lipid abundance across experimental groups .
  • Machine Learning : Train random forest models to predict metabolic outcomes based on this compound-normalized lipid profiles .

Q. How can researchers validate the absence of this compound in control samples during isotopic labeling studies?

  • High-Resolution MS : Employ Orbitrap or TOF detectors to distinguish this compound (m/z 312.53) from near-isobaric species .
  • SILAC Controls : Spike heavy-isotope-labeled standards into controls to confirm no cross-talk with endogenous compounds .

Properties

IUPAC Name

methyl nonadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXAHSJUDUZLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169524
Record name Methyl nonadecan-1-oate
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Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Nonadecanoic acid methyl ester
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CAS No.

1731-94-8
Record name Methyl nonadecanoate
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Record name Methyl nonadecan-1-oate
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Record name Methyl nonadecan-1-oate
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Record name METHYL NONADECAN-1-OATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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